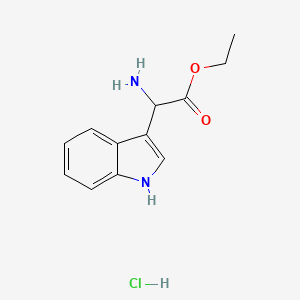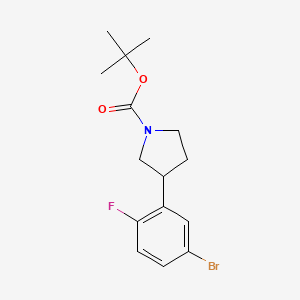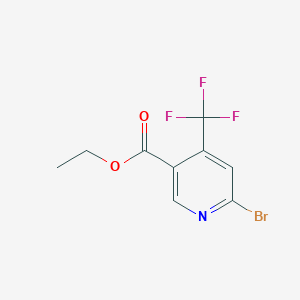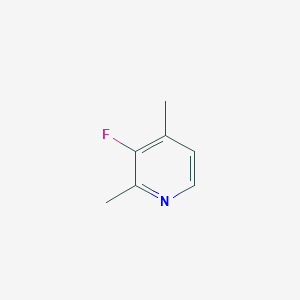
3-(Piperidin-3-yl)-5-chlorophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidin-3-yl)-5-chlorophenylboronic acid is a boronic acid derivative that features a piperidine ring and a chlorophenyl group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)-5-chlorophenylboronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid derivative.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
3-(Piperidin-3-yl)-5-chlorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The piperidine ring can be reduced to form piperidinones or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Piperidinones and other reduced derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学研究应用
3-(Piperidin-3-yl)-5-chlorophenylboronic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-(Piperidin-3-yl)-5-chlorophenylboronic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- 3-(Piperidin-3-yl)-5-fluorophenylboronic acid
- 3-(Piperidin-3-yl)-5-bromophenylboronic acid
- 3-(Piperidin-3-yl)-5-iodophenylboronic acid
Uniqueness
3-(Piperidin-3-yl)-5-chlorophenylboronic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its fluorinated, brominated, and iodinated counterparts . The chlorine atom’s electronic and steric effects can influence the compound’s interaction with molecular targets and its overall stability .
属性
分子式 |
C11H15BClNO2 |
|---|---|
分子量 |
239.51 g/mol |
IUPAC 名称 |
(3-chloro-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BClNO2/c13-11-5-9(4-10(6-11)12(15)16)8-2-1-3-14-7-8/h4-6,8,14-16H,1-3,7H2 |
InChI 键 |
GMOPTIXVHLHHJO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)Cl)C2CCCNC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
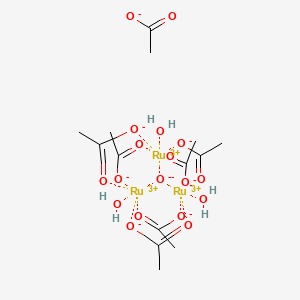
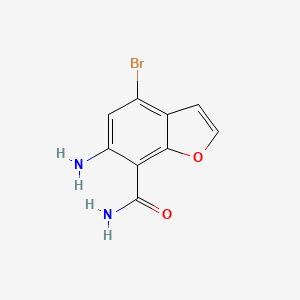
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
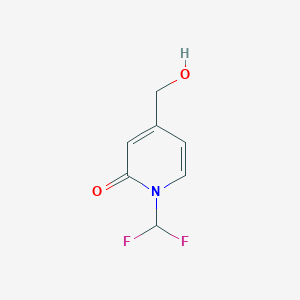
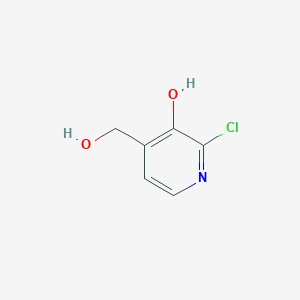
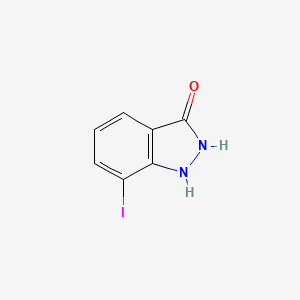
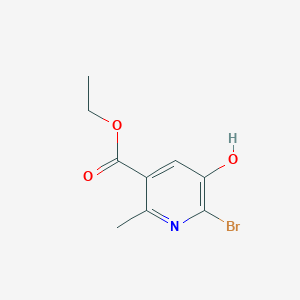
![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)

